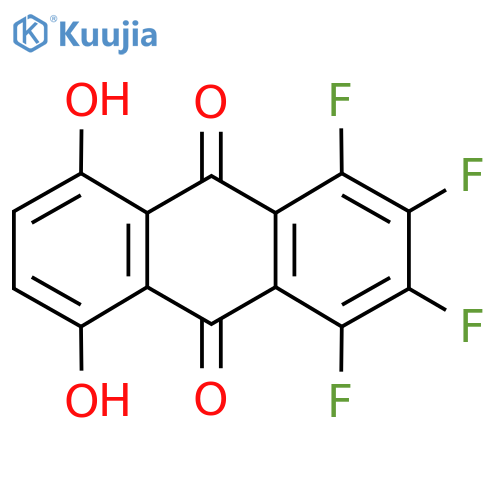Cas no 102822-05-9 (1,2,3,4-Tetrafluoro-5,8-dihydroxyanthracene-9,10-dione)

1,2,3,4-Tetrafluoro-5,8-dihydroxyanthracene-9,10-dione 化学的及び物理的性質
名前と識別子
-
- 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthracene-9,10-dione
- 9,10-Anthracenedione,1,2,3,4-tetrafluoro-5,8-dihydroxy-
- 1,2,3,4-tetrafluoro-5,6-dihydroxyanthra-9,10-quinone
- 1,2,3,4-tetrafluoro-5,8-dihydroxyanthraquinone
- 5,6,7,8-tetrafluoroquinizarin
- 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone,99%
- J-000808
- 102822-05-9
- SCHEMBL497324
- SCHEMBL3447098
- PKJLMPNJHMHOIE-UHFFFAOYSA-N
- DTXSID50393338
- AKOS015897238
- 1,2,3,4-tetrafluoro-5,8-dihydroxy-9,10-dihydroanthracene-9,10-dione
-
- インチ: 1S/C14H4F4O4/c15-9-7-8(10(16)12(18)11(9)17)14(22)6-4(20)2-1-3(19)5(6)13(7)21/h1-2,19-20H
- InChIKey: PKJLMPNJHMHOIE-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C(=C(C2C(C3C(=CC=C(C=3C(C=21)=O)O)O)=O)F)F)F
計算された属性
- せいみつぶんしりょう: 312.00500
- どういたいしつりょう: 312.005
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 22
- 回転可能化学結合数: 0
- 複雑さ: 457
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- 互変異性体の数: 8
- トポロジー分子極性表面積: 74.6Ų
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.806
- ゆうかいてん: 242-245 °C(lit.)
- ふってん: 536.1°C at 760 mmHg
- フラッシュポイント: 278°C
- 屈折率: 1.642
- PSA: 74.60000
- LogP: 2.42960
- ようかいせい: 未確定
1,2,3,4-Tetrafluoro-5,8-dihydroxyanthracene-9,10-dione セキュリティ情報
1,2,3,4-Tetrafluoro-5,8-dihydroxyanthracene-9,10-dione 税関データ
- 税関コード:2914700090
- 税関データ:
中国税関番号:
2914700090概要:
2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%
1,2,3,4-Tetrafluoro-5,8-dihydroxyanthracene-9,10-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-222867-1g |
1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone, |
102822-05-9 | 1g |
¥1504.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-222867-1 g |
1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone, |
102822-05-9 | 1g |
¥1,504.00 | 2023-07-11 |
1,2,3,4-Tetrafluoro-5,8-dihydroxyanthracene-9,10-dione 関連文献
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
1,2,3,4-Tetrafluoro-5,8-dihydroxyanthracene-9,10-dioneに関する追加情報
Comprehensive Analysis of 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthracene-9,10-dione (CAS No. 102822-05-9): Properties, Applications, and Innovations
The compound 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthracene-9,10-dione (CAS No. 102822-05-9) is a fluorinated derivative of anthraquinone, a class of organic compounds widely recognized for their diverse applications in materials science, pharmaceuticals, and industrial chemistry. With its unique molecular structure featuring four fluorine atoms and two hydroxyl groups, this compound exhibits exceptional electronic and photochemical properties, making it a subject of growing interest in advanced research and development.
One of the most intriguing aspects of 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthracene-9,10-dione is its potential role in organic electronics. Researchers are actively exploring its use in organic semiconductors, OLEDs (organic light-emitting diodes), and photovoltaic cells. The fluorine substitution enhances electron affinity and stability, while the hydroxyl groups facilitate solubility and functionalization—a combination that addresses key challenges in flexible electronics and green energy technologies.
In the pharmaceutical sector, derivatives of anthraquinone like CAS No. 102822-05-9 are being investigated for their bioactive properties. Recent studies suggest potential applications in antioxidant formulations and targeted drug delivery systems, particularly due to the compound's ability to interact with biological membranes. However, it's crucial to note that extensive clinical validation is still required before any therapeutic claims can be substantiated.
From an environmental perspective, the fluorinated nature of 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthracene-9,10-dione raises questions about sustainable synthesis and biodegradability—topics dominating modern chemical research. Innovative approaches such as catalytic fluorination and solvent-free reactions are being developed to minimize ecological impact, aligning with global green chemistry initiatives.
The compound's spectroscopic characteristics also warrant attention. Its distinct UV-Vis absorption peaks between 300-500 nm make it valuable for analytical chemistry applications, particularly in fluorescence-based sensing systems. This has sparked interest in fields ranging from environmental monitoring to biomedical diagnostics, where precise detection methods are paramount.
Industrial applications of CAS No. 102822-05-9 extend to high-performance dyes and pigments. The fluorine atoms impart exceptional lightfastness and thermal stability—properties highly sought after in automotive coatings, aerospace materials, and specialty inks. Manufacturers are increasingly adopting such advanced materials to meet stringent performance requirements in extreme environments.
Recent breakthroughs in computational chemistry have enabled more accurate predictions of this compound's behavior. Molecular modeling studies reveal fascinating insights into its charge transport mechanisms and intermolecular interactions, accelerating the design of customized derivatives for specific applications. These digital approaches complement traditional experimental methods, creating a powerful synergy in materials discovery.
Quality control of 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthracene-9,10-dione presents unique challenges due to its structural complexity. Advanced techniques like HPLC-MS and NMR spectroscopy are essential for ensuring purity and batch-to-batch consistency—critical factors for research and industrial use. Standardized protocols are being developed to address these analytical requirements across different sectors.
The global market for specialized fluorinated compounds like CAS No. 102822-05-9 is experiencing steady growth, driven by demand from electronics, healthcare, and advanced materials sectors. However, supply chain considerations and intellectual property landscapes significantly influence accessibility and pricing—factors that researchers and manufacturers must carefully navigate.
Future research directions for this compound likely focus on multifunctional materials that combine its electronic, optical, and chemical properties in novel ways. Emerging fields such as molecular machines and smart responsive materials may benefit from its unique characteristics, potentially opening new frontiers in nanotechnology and device engineering.
For researchers working with 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthracene-9,10-dione, proper handling and storage are essential despite its non-hazardous classification. Standard laboratory precautions should be followed to maintain compound integrity and ensure reproducible results in experimental settings. Documentation of synthesis conditions and purification methods remains crucial for comparative studies.
The scientific community continues to uncover new dimensions of this compound's potential through interdisciplinary collaboration. As analytical techniques advance and application requirements evolve, CAS No. 102822-05-9 may well emerge as a cornerstone material in several cutting-edge technologies, bridging the gap between fundamental chemistry and practical innovation.
102822-05-9 (1,2,3,4-Tetrafluoro-5,8-dihydroxyanthracene-9,10-dione) 関連製品
- 1804733-03-6(3-(Fluoromethyl)-6-iodo-2-methyl-4-(trifluoromethoxy)pyridine)
- 1339885-83-4(4-(1h-pyrazol-1-yl)pyrrolidin-3-ol)
- 1133115-36-2(3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline)
- 1804262-36-9(1-Bromo-3-(2-(chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one)
- 451494-52-3(1-Methyl-4-(2-methylbut-3-yn-2-yl)-1,4-diazepane)
- 52538-09-7(3H-Imidazo[4,5-c]pyridine, 2,3-dimethyl-)
- 2098024-13-4(2-(4-(2-fluoroethyl)piperidin-1-yl)ethan-1-ol)
- 934070-55-0(Ethyl 2-Cyano-3-(2-fluorophenyl)aminoprop-2-enoate)
- 2228763-40-2(2-1-(2-methylpropyl)-1H-pyrazol-4-ylethane-1-thiol)
- 1354963-38-4(3-Aminooxolane-3-carbonitrile hydrochloride)